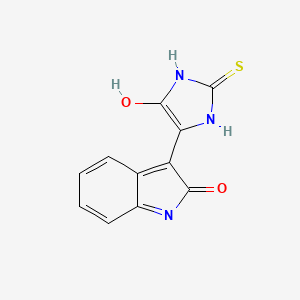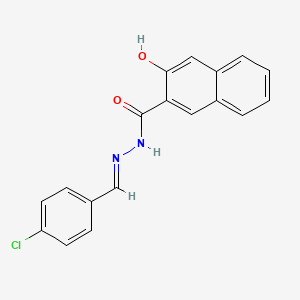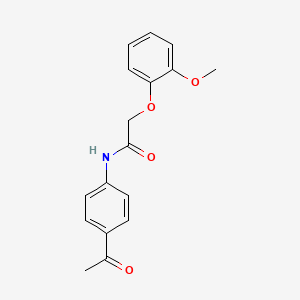![molecular formula C16H20N2O4S2 B5525674 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide, commonly known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential therapeutic applications in cancer, Alzheimer's disease, and other disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- 4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide and similar compounds have been explored in the synthesis of various chemical compounds. For instance, Beney et al. (1998) reported the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a compound useful for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).
Anticancer Evaluation
- Some derivatives of this compound have shown potential in anticancer research. Ravichandiran et al. (2019) synthesized and evaluated the cytotoxic activity of certain phenylaminosulfanyl-1,4-naphthoquinone derivatives against human cancer cell lines, demonstrating significant cytotoxic activity (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Inhibition of Carbonic Anhydrases
- The compound's derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Supuran et al. (2013) prepared and tested three aromatic sulfonamides, including derivatives of this compound, which exhibited nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Proton Exchange Membranes
- In the field of materials science, specifically for proton exchange membranes in fuel cells, derivatives of this compound have been utilized. Kim, Robertson, and Guiver (2008) described the synthesis of a new sulfonated side-chain grafting unit, used in the production of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showcasing its applicability in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-10-15(23-11-12)16(19)17-13-8-6-7-9-14(13)22-3/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBDZBMHDDXOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)
![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)




![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
